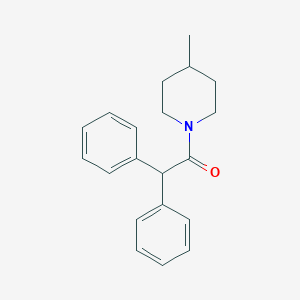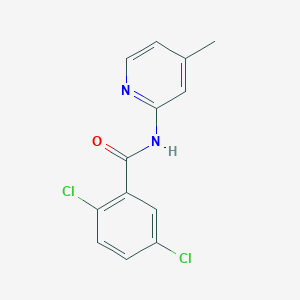![molecular formula C17H19BrFNO2 B239726 N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}ethanamine](/img/structure/B239726.png)
N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}ethanamine is a chemical compound that belongs to the class of phenethylamine derivatives. It is also known as 4-Fluoro-5-methoxy-2-((4-bromobenzyl)oxy)phenethylamine or 4-Fluoro-5-methoxy-2-(4-bromobenzyloxy)phenethylamine. This compound has gained attention in the scientific community due to its potential use in pharmacological research.
Wirkmechanismus
The exact mechanism of action of N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}ethanamine is not fully understood. However, it is believed to act as a partial agonist at the 5-HT2A receptor, which is a subtype of serotonin receptor. This receptor is involved in various physiological and behavioral processes, including mood regulation, perception, and cognition.
Biochemical and Physiological Effects:
Studies have shown that N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}ethanamine can induce changes in the levels of various neurotransmitters, including serotonin, dopamine, and norepinephrine. It has also been shown to modulate the activity of various brain regions, including the prefrontal cortex and the amygdala. These effects can lead to changes in mood, perception, and cognition.
Vorteile Und Einschränkungen Für Laborexperimente
N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}ethanamine has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. It also has a high affinity for the 5-HT2A receptor, which makes it a useful tool for studying the role of this receptor in various physiological and behavioral processes. However, its use is limited by its potential toxicity and the lack of information on its long-term effects.
Zukünftige Richtungen
There are several future directions for research on N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}ethanamine. One potential direction is to study its potential use in the treatment of psychiatric disorders such as depression and anxiety. Another direction is to investigate its potential use in the treatment of cancer. Further studies are also needed to understand its mechanism of action and to determine its long-term effects on the body.
Synthesemethoden
The synthesis of N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}ethanamine involves a multi-step process. The first step involves the reaction of 4-bromoanisole with 4-fluorobenzyl chloride in the presence of a base to obtain 4-fluoro-3-bromo-5-methoxybenzyl chloride. This intermediate is then reacted with ethylene diamine in the presence of a reducing agent to obtain N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}ethanamine.
Wissenschaftliche Forschungsanwendungen
N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}ethanamine has been used in various pharmacological studies. It has been shown to act as a serotonin receptor agonist and can potentially be used in the treatment of psychiatric disorders such as depression and anxiety. It has also been studied for its potential use in the treatment of cancer.
Eigenschaften
Produktname |
N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}ethanamine |
|---|---|
Molekularformel |
C17H19BrFNO2 |
Molekulargewicht |
368.2 g/mol |
IUPAC-Name |
N-[[3-bromo-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]methyl]ethanamine |
InChI |
InChI=1S/C17H19BrFNO2/c1-3-20-10-13-8-15(18)17(16(9-13)21-2)22-11-12-4-6-14(19)7-5-12/h4-9,20H,3,10-11H2,1-2H3 |
InChI-Schlüssel |
OWIIRTQUAAYMEG-UHFFFAOYSA-N |
SMILES |
CCNCC1=CC(=C(C(=C1)Br)OCC2=CC=C(C=C2)F)OC |
Kanonische SMILES |
CCNCC1=CC(=C(C(=C1)Br)OCC2=CC=C(C=C2)F)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-(3,5-dimethylphenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B239664.png)


![2-methyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B239670.png)
![3-bromo-N-[4-(diethylamino)-2-methylphenyl]benzamide](/img/structure/B239676.png)
![N-[4-(diethylamino)-2-methylphenyl]-2-furamide](/img/structure/B239677.png)



